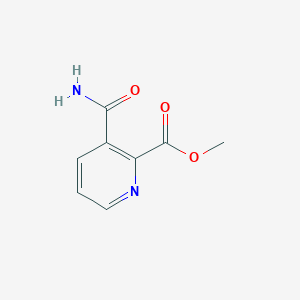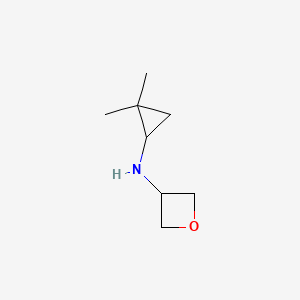![molecular formula C9H12O3 B11721779 (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is a spiro compound characterized by a bicyclo[221]heptane framework fused with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with dioxolane precursors under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran at low temperatures.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being explored for their potential use in drug development. Their unique structural features may provide advantages in terms of specificity and efficacy.
Industry
In the industrial sector, (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one: A similar compound with a different stereochemistry.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Dioxolane derivatives: Compounds with similar dioxolane rings but different spiro linkages.
Uniqueness
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(1'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
AHODDELHXDJTTC-RNFRBKRXSA-N |
SMILES isomérico |
C1COC2(O1)C[C@H]3C[C@@H]2CC3=O |
SMILES canónico |
C1COC2(O1)CC3CC2CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)

![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)
![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)


![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11721786.png)



